ethyl 5-methyl-1,1-dioxo-2-propyl-2H-1lambda6,2,6-thiadiazine-4-carboxylate
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Description
The compound is a derivative of 1,2,6-thiadiazine, a heterocyclic compound containing nitrogen and sulfur atoms . The “1,1-dioxo” indicates the presence of two oxygen atoms double-bonded to the same carbon atom, forming a carbonyl group. The “2-propyl” suggests a three-carbon chain attached at the 2-position of the ring. The “4-carboxylate” indicates a carboxylate group (-COO-) attached at the 4-position of the ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the 1,2,6-thiadiazine ring, with the various substituents attached at the specified positions. The carbonyl and carboxylate groups are polar, which could impact the compound’s solubility and reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar groups like the carbonyl and carboxylate could make the compound soluble in polar solvents. The compound’s reactivity would be influenced by these functional groups as well as the 1,2,6-thiadiazine ring .Mechanism of Action
Target of Action
The primary target of ethyl 5-methyl-1,1-dioxo-2-propyl-2H-1lambda6,2,6-thiadiazine-4-carboxylate is the Hepatitis B virus (HBV) . The compound interacts with the capsid of the virus, inhibiting its replication .
Mode of Action
The compound is prepared via alkylation of 3-(chloromethyl)-5-(pentan-3-yl)-1,2,4-oxadiazole in anhydrous dioxane in the presence of triethylamine . It effectively interacts with the capsid of the Hepatitis B virus (HBV), supported by an experimental in vitro HBV replication model .
Biochemical Pathways
It is known that the compound inhibits the replication of the hepatitis b virus, which suggests it may interfere with the viral life cycle or the host’s cellular machinery .
Pharmacokinetics
The compound’s molecular weight (24629) and physical form (liquid) suggest that it may be well-absorbed and distributed in the body
Result of Action
The primary result of the action of this compound is the inhibition of Hepatitis B virus replication . This can lead to a decrease in viral load and potentially alleviate symptoms of the disease.
Future Directions
Properties
IUPAC Name |
ethyl 5-methyl-1,1-dioxo-2-propyl-1,2,6-thiadiazine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S/c1-4-6-12-7-9(10(13)16-5-2)8(3)11-17(12,14)15/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZXTWYHZYMWKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=NS1(=O)=O)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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